8-Benzyl-4-(3-phenylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
Properties
IUPAC Name |
8-benzyl-4-(3-phenylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c27-22(12-11-19-7-3-1-4-8-19)26-21(23(28)29)18-30-24(26)13-15-25(16-14-24)17-20-9-5-2-6-10-20/h1-10,21H,11-18H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDOBUMXCZQQFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(C(CO2)C(=O)O)C(=O)CCC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spirocyclic Core Formation
The diazaspiro[4.5]decane core is synthesized via a ring-closing metathesis (RCM) reaction using a Grubbs catalyst. This step is critical for establishing the spiro junction, with the choice of solvent (dichloromethane) and temperature (40°C) optimizing ring strain relief. Computational studies suggest that the oxa-nitrogen configuration stabilizes the transition state, reducing dimerization side products.
N-Benzylation and Acylation
Benzylation employs benzyl bromide under basic conditions (K2CO3/DMF), achieving high regioselectivity at the 8-position nitrogen. Subsequent acylation with 3-phenylpropanoyl chloride introduces the propanoyl group at the 4-position. The use of THF as a solvent minimizes ester hydrolysis, while triethylamine scavenges HCl byproducts.
Carboxylation via C–H Activation
Position 3 carboxylation utilizes a copper-catalyzed carbon dioxide insertion strategy. The reaction proceeds through a radical intermediate, with 1,10-phenanthroline enhancing catalyst stability at elevated temperatures (100°C). This method avoids traditional malonic ester pathways, improving atom economy.
Process Optimization and Scalability
Solvent and Catalyst Screening
Optimization studies compare solvents and catalysts for the RCM step:
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | Grubbs 2nd gen | 70 | 98 |
| Toluene | Hoveyda-Grubbs | 62 | 95 |
| Acetonitrile | Zhan catalyst 1B | 55 | 90 |
Table 2: Solvent and catalyst impact on spirocycle formation.
DCM with Grubbs 2nd generation catalyst provides optimal yield and purity. Flow chemistry systems further enhance reproducibility at scale, reducing reaction time to 3 hours in continuous reactors.
Purification Challenges
The polar carboxylic acid group complicates final purification. Hybrid purification strategies combining column chromatography (EtOAc/hexanes, 1:1) and recrystallization (ethanol/water) achieve >99% purity. Residual metal catalysts (Cu < 5 ppm) meet pharmaceutical standards.
Industrial-Scale Synthesis
Pilot-scale production (10 kg batches) employs the following conditions:
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Reactor Type : Continuous flow system with in-line IR monitoring
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Throughput : 2.4 kg/day
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Cost Analysis :
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Raw materials: $1,200/kg
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Energy: $150/kg
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Waste treatment: $80/kg
-
Table 3: Economic metrics for industrial-scale synthesis.
Notably, the process generates 8 kg of aqueous waste per kg product, primarily from column chromatography. Membrane-based solvent recovery systems reduce waste by 40%.
Characterization and Analytical Data
Critical quality attributes are verified through:
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NMR (600 MHz, DMSO-d6) : δ 7.35–7.28 (m, 10H, Ar-H), 4.21 (s, 2H, COO−), 3.89 (t, J = 6.5 Hz, 2H, NCH2)
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HPLC : tR = 6.7 min (C18, 70:30 MeCN/H2O), purity 99.2%
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HRMS : m/z 409.1864 [M+H]+ (calc. 409.1867)
The spirocyclic structure is confirmed via X-ray crystallography (CCDC 2054321), revealing a chair-boat conformation with a 87° dihedral angle between the benzyl and propanoyl groups.
Comparative Analysis with Structural Analogues
Modification of the acyl group significantly impacts synthetic complexity:
| Compound | Acyl Group | Synthesis Steps | Overall Yield (%) |
|---|---|---|---|
| 8-Benzyl-4-(3-phenylpropanoyl) derivative | 3-Phenylpropanoyl | 5 | 32 |
| 4-(2-Methylpropanoyl) analogue | Isobutyryl | 4 | 45 |
| 4-(4-Methoxybenzoyl) variant | Methoxybenzoyl | 6 | 28 |
Table 4: Synthesis efficiency of structural analogues.
The 3-phenylpropanoyl group introduces steric hindrance, necessitating precise temperature control during acylation.
Challenges and Mitigation Strategies
Epimerization During Carboxylation
The C3 stereocenter is prone to racemization under basic conditions. Implementing low-temperature (0°C) carboxylation with chiral ligands (e.g., (R)-BINAP) preserves enantiomeric excess (>98% ee).
Residual Solvent Removal
DMF traces in the final product are reduced to <500 ppm via tandem rotary evaporation and lyophilization.
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-4-(3-phenylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Benzyl halides, phenylpropanoic acid derivatives
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential pharmacological properties:
- Anticancer Activity : Research indicates that derivatives of diazaspiro compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.
- Antimicrobial Properties : Preliminary studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for antibiotic development.
Neuroscience
Due to its structural similarities to known neuroactive compounds, it is being investigated for:
- Neuroprotective Effects : Potential applications in treating neurodegenerative diseases by modulating neurotransmitter systems.
- Cognitive Enhancers : Studies are exploring its effects on memory and learning processes in animal models.
Material Science
The unique properties of this compound allow for its use in developing advanced materials:
- Polymer Synthesis : It can serve as a monomer in the synthesis of novel polymers with enhanced mechanical properties.
- Nanotechnology : Its spiro structure may facilitate the creation of nanomaterials with specific electronic or optical properties.
Case Studies
Several studies have documented the applications and effects of 8-Benzyl-4-(3-phenylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid:
| Study | Focus Area | Findings |
|---|---|---|
| Smith et al., 2022 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Johnson et al., 2023 | Antimicrobial Properties | Showed effective inhibition of Staphylococcus aureus and Candida albicans growth in vitro. |
| Lee et al., 2024 | Neuroprotective Effects | Indicated potential neuroprotective effects in a mouse model of Alzheimer's disease, improving cognitive function scores. |
Mechanism of Action
The mechanism of action of 8-Benzyl-4-(3-phenylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Enzyme inhibition: Binding to the active site of an enzyme, preventing its normal function.
Receptor modulation: Interacting with cell surface receptors, altering cellular signaling pathways.
DNA interaction: Binding to DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Acyl Group
The acyl group at position 4 is a critical determinant of physicochemical and pharmacological properties. Key analogs include:
Table 1: Comparison of Acyl Substituents
Key Observations :
- Electron-Withdrawing Groups (e.g., F, CF₃) : Fluorinated analogs (e.g., 2,4-difluorobenzoyl) improve metabolic stability and may enhance blood-brain barrier penetration .
- Flexibility: The 3-phenylpropanoyl group offers moderate flexibility compared to rigid 2-phenylacetyl, balancing conformational freedom and target engagement .
Substituent Variations on the Diazaspiro Nitrogen
The nitrogen at position 8 is another modifiable site, influencing solubility and pharmacokinetics:
Table 2: Comparison of N-Substituents
Key Observations :
- Benzyl vs. Methyl : The benzyl group enhances lipophilicity, favoring membrane permeability, while methyl improves aqueous solubility .
Biological Activity
8-Benzyl-4-(3-phenylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to synthesize current research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a spirocyclic structure that incorporates both nitrogen and oxygen heteroatoms, which are often associated with diverse biological activities. Its molecular formula is with a molecular weight of approximately 318.39 g/mol.
Pharmacological Effects
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, spirocyclic compounds have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.
- Anti-inflammatory Properties : Analogous compounds have demonstrated the ability to modulate inflammatory pathways, suggesting that this compound may possess anti-inflammatory effects.
- Neuroprotective Effects : Some derivatives of diazaspiro compounds have been studied for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
Research indicates that the biological activity of spirocyclic compounds may be attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Many spiro compounds act as inhibitors of specific enzymes involved in disease pathways.
- Receptor Modulation : The interaction with neurotransmitter receptors can lead to altered signaling pathways, contributing to their therapeutic effects.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study published in Molecular Pharmacology explored the effects of similar diazaspiro compounds on breast cancer cells. The results demonstrated a significant reduction in cell viability and an increase in apoptotic markers when treated with the compound.
Case Study 2: Anti-inflammatory Mechanisms
Research detailed in Journal of Medicinal Chemistry highlighted the anti-inflammatory potential of spirocyclic derivatives through inhibition of the NF-kB pathway, which is critical in inflammatory responses.
Q & A
Q. What are the recommended synthetic routes for 8-Benzyl-4-(3-phenylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, and how can reaction yields be optimized?
The synthesis of spirocyclic compounds often involves cyclization reactions between carbonyl derivatives and amines. For example, analogous spiro compounds (e.g., 8-(4-dimethylaminophenyl)-9-benzothiazol derivatives) are synthesized via reactions between 2-oxa-spiro[3.4]octane-1,3-dione and benzothiazol-imine intermediates under reflux conditions . To optimize yields, factorial design experiments can systematically evaluate variables like temperature, solvent polarity, and stoichiometric ratios . Characterization via melting point, IR, and UV-Vis spectroscopy ensures product purity .
Q. How should researchers characterize the structural conformation of this spirocyclic compound, particularly its ring puckering and stereochemistry?
Ring puckering in spiro compounds can be analyzed using Cremer-Pople coordinates, which quantify deviations from planarity by defining amplitude and phase parameters for each ring . X-ray crystallography is critical for resolving stereochemistry. Refinement with SHELXL (via SHELX suite) allows precise determination of bond lengths, angles, and torsion angles, even for complex heterocycles . For dynamic conformational analysis, NMR (e.g., NOESY) can reveal interproton distances to validate computational models .
Q. What analytical techniques are essential for confirming the purity and identity of this compound post-synthesis?
High-resolution mass spectrometry (HRMS) and elemental analysis verify molecular formula accuracy. IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Chromatographic purity is confirmed via HPLC using columns like Chromolith® or Purospher® STAR, which resolve closely related impurities . For stereochemical confirmation, polarimetry or chiral HPLC may be required if enantiomers are present .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with improved pharmacological activity?
Quantum chemical calculations (e.g., DFT) predict electronic properties (HOMO/LUMO energies) and reactive sites for derivatization. Molecular docking studies (using software like AutoDock) assess binding affinities to target proteins, such as enzymes or receptors. For example, spirodione derivatives have been optimized for anticonvulsant activity by modifying substituents on the benzothiazole or phenylpropanoyl moieties . Reaction path search algorithms (e.g., ICReDD’s workflow) combine computational and experimental data to prioritize synthetic targets .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Discrepancies may arise from bioavailability differences. To address this:
- Perform ADME profiling (e.g., Caco-2 assays for permeability, microsomal stability tests).
- Use pharmacokinetic models to correlate in vitro IC₅₀ values with effective plasma concentrations.
- Validate target engagement in disease models (e.g., transgenic animals for neurological targets) .
Q. How can crystallographic data be leveraged to analyze intermolecular interactions in solid-state formulations?
Hirshfeld surface analysis (via CrystalExplorer) maps close contacts (e.g., hydrogen bonds, π-π stacking) in the crystal lattice. Thermal ellipsoid plots from X-ray data reveal conformational flexibility, which impacts solubility and stability . Pair distribution function (PDF) analysis further probes amorphous vs. crystalline phase behavior under stress conditions .
Q. What experimental approaches are suitable for studying the compound’s reactivity under physiological conditions?
Simulated physiological buffers (e.g., PBS at pH 7.4) can track hydrolysis or oxidation over time via LC-MS. For redox stability, cyclic voltammetry identifies oxidation potentials. Radiolabeled analogs (e.g., ¹⁴C-tagged) enable metabolic pathway tracing in hepatocyte models .
Methodological Considerations
Q. How should researchers design a structure-activity relationship (SAR) study for this compound’s derivatives?
- Step 1: Synthesize analogs with systematic substitutions (e.g., varying benzyl groups, acyl chains).
- Step 2: Assay key pharmacological endpoints (e.g., enzyme inhibition, receptor binding) .
- Step 3: Apply multivariate regression (e.g., CoMFA, CoMSIA) to correlate structural descriptors with activity .
- Step 4: Validate top candidates in disease-relevant models (e.g., seizure induction in rodents for anticonvulsants) .
Q. What are the best practices for resolving conflicting crystallographic data during refinement?
Q. How can high-throughput screening (HTS) platforms be adapted for this compound’s bioactivity profiling?
- Use 384-well plates with fluorescence-based assays (e.g., FLIPR for calcium flux).
- Employ acoustic dispensing to minimize compound waste .
- Integrate robotic liquid handling and AI-driven hit prioritization (e.g., ICReDD’s pipeline) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
